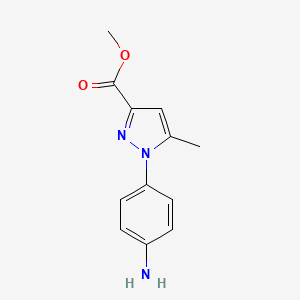

methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-aminophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-7-11(12(16)17-2)14-15(8)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMNNJAFEHNCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A common approach starts with the condensation of 4-aminophenylhydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring.

Step 1: Preparation of 4-aminophenylhydrazine

This intermediate can be prepared by reduction of 4-nitrophenylhydrazine or by direct substitution reactions on phenylhydrazine derivatives.Step 2: Condensation with β-ketoester

The 4-aminophenylhydrazine is reacted with methyl acetoacetate or similar β-ketoester under reflux conditions in ethanol or other suitable solvents, often in the presence of acid or base catalysts, to yield methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate.

Example from literature:

Functional Group Transformations

Amino group introduction:

The 4-aminophenyl substituent can be introduced either by using 4-aminophenylhydrazine directly or by post-pyrazole ring functionalization such as reduction of nitro groups on the phenyl ring.Methyl group at 5-position:

The methyl group is typically present in the β-ketoester starting material (e.g., methyl acetoacetate), ensuring its incorporation at the 5-position during ring formation.Carboxylate ester formation:

The methyl ester at the 3-position is introduced by using methyl esters of β-keto acids or by esterification of the corresponding carboxylic acid under acidic conditions.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazine condensation | 4-Aminophenylhydrazine + methyl acetoacetate | Reflux in ethanol | 2–4 hours | 75–85 | >95 | Acid or base catalyst may be used |

| Ring closure with methylhydrazine | Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, Na2CO3 | 0 to 5 °C | 1–3 hours | 80 | 99.9 | Two-phase system with organic solvent (toluene) |

| Esterification (if needed) | Acid catalysis (e.g., H2SO4) | Reflux | Several hours | 70–90 | High | Used if starting material is carboxylic acid |

Example Protocol (Adapted from Patent and Literature)

Preparation of methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate:

- Dissolve 4-aminophenylhydrazine in ethanol and cool to 0–5 °C.

- Add methyl acetoacetate dropwise with stirring.

- Heat the mixture under reflux for 2–4 hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

- Purify by recrystallization from ethanol or by chromatography.

Alternative approach via hydrazone intermediates:

- Prepare hydrazone by reacting 4-aminophenylhydrazine with ethoxymethylenemalononitrile or similar intermediates.

- Cyclize under reflux in ethanol with sodium acetate or base.

- Hydrolyze nitrile groups if present to carboxamide or carboxylate functionalities.

Analytical and Purification Techniques

Purification:

Recrystallization from ethanol or aqueous ethanol, chromatography on silica gel using petroleum ether/ethyl acetate mixtures.-

- Melting point determination (typically 120–130 °C for related compounds).

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% desired).

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Use of readily available starting materials | Commercially available 4-aminophenylhydrazine and methyl acetoacetate | Handling of hydrazine derivatives requires care due to toxicity |

| Reaction conditions | Mild to moderate temperatures, common solvents | Control of regioselectivity in pyrazole formation |

| Purity and yield | High purity achievable (>95%), yields 75–85% | Potential side reactions leading to impurities |

| Scalability | Amenable to scale-up in batch reactors | Requires optimization of work-up and purification |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the aminophenyl group to an aniline derivative.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aminophenyl group and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aniline derivatives.

Substitution: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the pyrazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features, physical properties, and biological activities of methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate with similar pyrazole derivatives:

Key Observations

Substituent Impact on Polarity and Solubility: The 4-aminophenyl group in the target compound increases polarity compared to 4-chlorobenzyl (more lipophilic) or 4-methoxyphenyl (moderately polar) substituents . This polarity may enhance aqueous solubility, critical for pharmacokinetics.

Biological Activity: Chlorinated analogs (e.g., 4-chlorobenzyl) are associated with antimicrobial activity, likely due to increased lipophilicity facilitating membrane penetration . The imidazole derivative () shows notable antibacterial activity, suggesting heterocyclic substituents enhance bioactivity .

Synthetic Pathways: Most analogs are synthesized via condensation reactions (e.g., ) or multi-step protocols involving reductions and couplings (e.g., ). The target compound’s synthesis likely follows similar routes, with 4-nitro intermediates reduced to 4-aminophenyl groups .

Spectroscopic Characterization: ¹H NMR shifts for the pyrazole core (δ ~6.5–7.5 ppm) and ester groups (δ ~3.7–3.8 ppm) are consistent across analogs. Substituents like 4-aminophenyl (δ ~6.9–7.3 ppm) or 4-chlorobenzyl (δ ~7.4–7.6 ppm) produce distinct aromatic signals .

Structure-Activity Relationship (SAR) Analysis

- Amino vs. Chloro/Methoxy Groups: The 4-aminophenyl group’s polarity may improve solubility but reduce membrane permeability compared to lipophilic chloro or methoxy groups. This trade-off influences drug-likeness .

- Ester vs. Carboxylic Acid Derivatives : Methyl/ethyl esters (e.g., target compound) are typically prodrug forms, whereas carboxylic acid derivatives (e.g., ) may exhibit direct biological interactions .

- Pyrazole Ring Modifications : Substituents at positions 3 (ester) and 5 (methyl) maintain a planar pyrazole core, critical for π-stacking interactions in target binding .

Biological Activity

Methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 1272756-53-2) is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

Methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate is characterized by the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Aminophenyl Group : An amino-substituted phenyl group that enhances the compound's reactivity and biological interactions.

- Carboxylate Ester Group : Contributes to the compound's solubility and potential pharmacological properties.

The molecular formula is , with a molecular weight of approximately 231.26 g/mol.

The biological activity of methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for the formation of hydrogen bonds, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways, which are critical in therapeutic contexts.

Anticancer Properties

Research indicates that methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549), gastric cancer (SNU-16), and others. For instance, one study reported that this compound reduced A549 cell viability to 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as a pharmacophore in the development of new anti-inflammatory drugs, potentially targeting inflammatory pathways involved in chronic diseases . The aminophenyl group plays a crucial role in enhancing these effects by facilitating interactions with inflammatory mediators.

Enzyme Inhibition

Methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate serves as a probe in biochemical assays to study enzyme interactions. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways and developing enzyme-targeted therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | Structure | Moderate anticancer activity |

| Methyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | Structure | Weak anti-inflammatory effects |

| Methyl 1-(4-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylate | Structure | Low cytotoxicity |

Uniqueness : The presence of the amino group in methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate distinguishes it from its analogs, allowing for enhanced reactivity and biological activity compared to compounds with methoxy or nitro substitutions.

Case Studies

Several case studies highlight the pharmacological potential of this compound:

- Anticancer Screening : A study involving various pyrazole derivatives found that those with free amino groups exhibited superior anticancer activity compared to their counterparts lacking this functionality. Methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate was among the most effective .

- Inflammation Models : In animal models of inflammation, this compound demonstrated significant reductions in inflammatory markers when administered at therapeutic doses, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclization and functionalization of precursor pyrazole intermediates. A general approach involves:

- Condensation of substituted hydrazines with β-ketoesters to form the pyrazole core.

- Subsequent aryl substitution at the 1-position using 4-aminophenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Methyl esterification at the 3-position via reaction with methyl chloride or dimethyl sulfate. Key steps require monitoring by TLC and purification via column chromatography. Yield optimization often depends on reaction temperature and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring structure, aryl substituents, and ester group. For example, the methyl ester typically appears as a singlet at ~3.8 ppm in ¹H NMR .

- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can researchers purify this compound effectively?

- Recrystallization : Use ethanol/water mixtures to isolate the product with >95% purity.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) for complex mixtures.

- HPLC : Useful for analytical-scale purity checks, especially when detecting trace byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for aryl substitutions, as seen in Suzuki-Miyaura cross-coupling protocols .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require inert atmospheres to prevent oxidation.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization steps .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray analysis reveals:

- Molecular Conformation : Planarity of the pyrazole ring and dihedral angles between substituents (e.g., 4-aminophenyl orientation).

- Hydrogen Bonding : Interactions between the amine group and ester carbonyl, influencing solid-state packing .

- Torsional Strain : Substituent steric effects, critical for understanding reactivity in solution .

Q. How should researchers address contradictions in spectroscopic data?

- NMR Signal Overlaps : Use 2D NMR (COSY, HSQC) to resolve ambiguous peaks, particularly in crowded aromatic regions .

- Unexpected Byproducts : Compare experimental IR/MS data with computational predictions (e.g., DFT simulations) to identify unanticipated structures .

- Batch Variability : Replicate syntheses under controlled conditions to isolate variables (e.g., moisture sensitivity of intermediates) .

Q. What factors influence the stability of this compound under experimental conditions?

- pH Sensitivity : The ester group hydrolyzes in strongly acidic/basic conditions; maintain neutral pH during storage .

- Light and Oxygen : Protect from UV light and store under nitrogen to prevent amine oxidation.

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, β-ketoester, EtOH | 65–75 | |

| Aryl Substitution | 4-Aminophenyl bromide, K₂CO₃ | 50–60 | |

| Esterification | Methyl chloride, DCM | 80–85 |

Table 2: Spectroscopic Data for Key Functional Groups

| Functional Group | NMR Shift (¹H, ppm) | IR (cm⁻¹) |

|---|---|---|

| Pyrazole C-H | 6.8–7.2 (m) | 1600 (C=N) |

| Ester (-COOCH₃) | 3.8 (s) | 1700 (C=O) |

| Aromatic NH₂ | 5.1 (br s) | 3300 (N-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.